molecular formula C14H16N2O4 B11995887 tert-Butyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate

tert-Butyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate

Cat. No.: B11995887
M. Wt: 276.29 g/mol
InChI Key: FQLBBPMTOMLGNX-UHFFFAOYSA-N
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Description

N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a benzofuran ring, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of benzofuran-2-carboxylic acid with hydrazinecarboxylic acid tert-butyl ester under specific conditions. One common method includes the use of coupling reagents such as HATU and bases like N,N-diisopropylethylamine in solvents like dichloromethane . The reaction is usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions.

    Reduction: The hydrazine moiety can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .

Scientific Research Applications

N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, while the hydrazinecarboxylic acid moiety can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid derivatives: These compounds share the benzofuran ring and have similar chemical properties.

    Hydrazinecarboxylic acid esters: These compounds contain the hydrazinecarboxylic acid moiety and exhibit similar reactivity.

Uniqueness

N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the benzofuran ring and the hydrazinecarboxylic acid tert-butyl ester group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

tert-butyl N-(1-benzofuran-2-carbonylamino)carbamate

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-15-12(17)11-8-9-6-4-5-7-10(9)19-11/h4-8H,1-3H3,(H,15,17)(H,16,18)

InChI Key

FQLBBPMTOMLGNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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